molecular formula C11H18N2O2S B13841839 5-Oxohexyl Biotin

5-Oxohexyl Biotin

Cat. No.: B13841839
M. Wt: 242.34 g/mol
InChI Key: YPKZJRGKHXINPU-GUBZILKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Industrial Production Methods: Industrial production methods for 5-Oxohexyl Biotin are not explicitly detailed in the available literature. Typically, biotin derivatives are produced through chemical synthesis in specialized laboratories and manufacturing facilities that adhere to regulatory guidelines for purity and quality .

Chemical Reactions Analysis

Types of Reactions: 5-Oxohexyl Biotin can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or the removal of oxygen.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, 5-Oxohexyl Biotin is used as a reference standard for analytical method development and validation. It is also employed in quality control processes for biotin-related products .

Biology: In biological research, this compound is used in proteomics to study protein interactions and functions. It serves as a biochemical tool for labeling and detecting proteins .

Medicine: In medicine, biotin derivatives like this compound are explored for their potential therapeutic applications, including drug delivery systems and diagnostic assays .

Industry: Industrially, this compound is used in the production of biotin-enriched products and supplements. It is also utilized in the manufacturing of biotinylated reagents for various applications .

Comparison with Similar Compounds

Uniqueness: 5-Oxohexyl Biotin is unique due to the presence of the 5-oxohexyl group, which imparts specific chemical properties and reactivity. This modification enhances its utility in analytical and research applications compared to other biotin derivatives .

Properties

Molecular Formula

C11H18N2O2S

Molecular Weight

242.34 g/mol

IUPAC Name

(3aS,4S,6aR)-4-(5-oxohexyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one

InChI

InChI=1S/C11H18N2O2S/c1-7(14)4-2-3-5-9-10-8(6-16-9)12-11(15)13-10/h8-10H,2-6H2,1H3,(H2,12,13,15)/t8-,9-,10-/m0/s1

InChI Key

YPKZJRGKHXINPU-GUBZILKMSA-N

Isomeric SMILES

CC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2

Canonical SMILES

CC(=O)CCCCC1C2C(CS1)NC(=O)N2

Origin of Product

United States

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